5-Methyl-2-isopropoxybenzoic acid

Description

Systematic Nomenclature and Molecular Formula

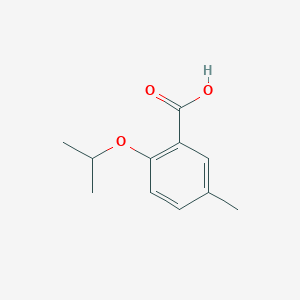

5-Methyl-2-isopropoxybenzoic acid is systematically named 2-isopropoxy-5-methylbenzoic acid according to IUPAC nomenclature rules. Its molecular formula is C₁₁H₁₄O₃ , with a molecular weight of 194.23 g/mol . The compound’s structural identity is further defined by its CAS Registry Number 104216-91-3 and SMILES notation CC(C)Oc1ccc(cc1C(=O)O)C . The InChIKey GWSJKYZJQFWGCW-UHFFFAOYSA-N provides a unique identifier for its three-dimensional conformation.

| Property | Value |

|---|---|

| IUPAC Name | 2-Isopropoxy-5-methylbenzoic acid |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 104216-91-3 |

| SMILES | CC(C)Oc1ccc(cc1C(=O)O)C |

| InChIKey | GWSJKYZJQFWGCW-UHFFFAOYSA-N |

Crystallographic Analysis and Spatial Configuration

While direct crystallographic data for this compound remain unreported, structural insights can be inferred from related alkoxybenzoic acids. For example, X-ray studies of p-methoxybenzoic acid (anisic acid) reveal a monoclinic crystal system with hydrogen-bonded dimers stabilized by O–H⋯O interactions. By analogy, this compound likely adopts a similar dimeric arrangement, with the isopropoxy group (–OCH(CH₃)₂) at the ortho position and the methyl group (–CH₃) at the meta position relative to the carboxylic acid moiety.

Key spatial features include:

Comparative Structural Analysis with Alkoxybenzoic Acid Derivatives

This compound belongs to the broader class of alkoxybenzoic acids, which exhibit distinct properties based on substituent positioning and chain length. A comparative analysis with selected derivatives is provided below:

Key Differences:

- Substituent position : The ortho placement of the isopropoxy group in this compound contrasts with the para-alkoxy groups in 4-ethoxy- and 4-propoxybenzoic acids, leading to divergent steric and electronic effects.

- Electronic effects : The electron-donating isopropoxy group at C2 alters the electron density of the aromatic ring, potentially influencing acidity (pKa) compared to para-substituted analogs.

- Hydrogen-bonding networks : Unlike para-substituted derivatives, which form linear hydrogen-bonded tapes, the ortho substitution in this compound may favor dimeric or helical packing motifs due to steric constraints.

Propriétés

IUPAC Name |

5-methyl-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)14-10-5-4-8(3)6-9(10)11(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSJKYZJQFWGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Steps:

Preparation of the precursor:

Methylparaben (methyl 4-hydroxybenzoate) undergoes a series of reactions involving chlorination, methylation, and hydroxyl protection/deprotection steps to introduce methyl and isopropoxy groups at specific positions.Introduction of the isopropoxy group:

The isopropoxy group is typically introduced via nucleophilic substitution with isopropyl halides (e.g., isopropyl bromide) in the presence of base such as potassium carbonate, often in polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF). This step targets the phenolic hydroxyl group to form the isopropoxy ether.Carboxyl group functionalization:

The carboxyl group is preserved or converted via hydrolysis or esterification steps, depending on the starting material, to yield the benzoic acid derivative with desired substitutions.

Sample Reaction Conditions (from patents and literature):

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Ester hydrolysis | NaOH or KOH | Ethanol/water | Reflux | 4-6 hours | Converts methyl ester to acid |

| Isopropoxy substitution | Isopropyl bromide, K2CO3 | Acetonitrile | 80°C | Overnight | Ether formation at phenolic site |

Multi-step Synthesis via Cyanation and Hydroxylation

Research indicates that a common route involves initial synthesis of a cyanobenzoic acid derivative, followed by reduction and subsequent etherification:

Procedure:

- Step 1: Synthesis of methyl 3-cyano-4-hydroxybenzoate from methyl paraben by chlorination and cyanation.

- Step 2: Conversion of the hydroxy group to an isopropoxy group via nucleophilic substitution with isopropyl halides.

- Step 3: Hydrolysis of the ester group to obtain the free acid, yielding 5-methyl-2-isopropoxybenzoic acid.

Reaction Data:

| Reaction | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyanation | Cyanide source (e.g., sodium cyanide) | Acidic or neutral conditions | ~70-80% | Patent CN106674045A |

| Etherification | Isopropyl bromide, K2CO3 | 80°C, overnight | ~75% | Patent CN106674045A |

| Hydrolysis | NaOH | Reflux | >80% | Patent CN106674045A |

Alternative Route: From 2-Isopropoxybenzoic Acid Derivatives

Another approach involves starting from commercially available 2-isopropoxybenzoic acid, then methylating the methyl position at the 5-position via Friedel-Crafts alkylation or directed ortho-metalation followed by methylation.

Key Steps:

Reaction Conditions:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Methylation | MeI, NaH | Anhydrous solvent, 60°C | 70-85% | Selective ortho methylation |

Summary of Data and Findings

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Direct esterification and etherification | Methylparaben derivatives | Nucleophilic substitution, hydrolysis | High yield, straightforward | Multiple steps, need for protection/deprotection |

| Cyanation and hydrolysis | Methyl 3-cyano-4-hydroxybenzoate | Cyanation, etherification, hydrolysis | Precise functionalization | Toxic cyanide reagents, multi-step |

| From 2-isopropoxybenzoic acid | Commercial 2-isopropoxybenzoic acid | Ortho methylation | Simplified if starting from substituted benzoic acids | Requires availability of starting material |

Research Findings and Notes

Patented Methods: Recent patents describe efficient routes involving cyanation followed by etherification and hydrolysis, with yields exceeding 70%. These methods highlight the importance of controlling reaction conditions to prevent over-alkylation or side reactions.

Literature Data: Synthesis from p-cresotinic acid and methylparaben derivatives remains the most practical, with key steps involving nucleophilic substitution and ester hydrolysis.

Safety and Environmental Considerations: Cyanation steps involve hazardous reagents like sodium cyanide, requiring strict safety protocols. Alternative greener methods are under investigation.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-2-isopropoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated and nitrated derivatives.

Applications De Recherche Scientifique

Organic Synthesis

5-Methyl-2-isopropoxybenzoic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Esterification : Used to synthesize esters that are important in the fragrance and flavor industry.

- Nucleophilic Substitution : Acts as a precursor for synthesizing more complex organic molecules through nucleophilic attack on electrophilic centers.

| Reaction Type | Description | Example Product |

|---|---|---|

| Esterification | Reaction with alcohols to form esters | Isopropyl 5-methyl-2-isopropoxybenzoate |

| Nucleophilic Substitution | Substitution reactions to form new compounds | 5-Methyl-2-chloroisopropoxybenzoic acid |

Research indicates that this compound exhibits potential biological activities, making it a candidate for further pharmacological studies:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of derivatives of this compound have shown promise in reducing inflammation in preclinical models.

| Biological Activity | Evidence | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Staphylococcus aureus | |

| Anti-inflammatory | Reduces inflammation in animal models | Ongoing studies (not yet published) |

Pharmaceutical Intermediate

This compound is being explored as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects:

- Synthesis of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : The compound can be modified to develop new NSAIDs that may offer improved efficacy and safety profiles.

- Drug Delivery Systems : Research is ongoing into using this compound in drug delivery systems due to its favorable solubility and stability characteristics.

Case Study 1: Antimicrobial Activity

A study conducted on various substituted benzoic acids, including this compound, demonstrated significant antimicrobial activity against Gram-positive bacteria. The study highlighted the potential for developing new antibacterial agents based on the structural modifications of this compound.

Case Study 2: Synthesis of NSAIDs

In a pharmaceutical chemistry study, researchers synthesized several derivatives of this compound to evaluate their anti-inflammatory properties. One derivative showed comparable efficacy to established NSAIDs while exhibiting fewer side effects in animal models.

Mécanisme D'action

The mechanism of action of 5-Methyl-2-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Key analogs include:

- 5-Iodo-2-methylbenzoic acid (C8H7IO2, MW: 276.05 g/mol): Replaces the isopropoxy group with iodine at the 2-position .

- 5-Methyl-2-methoxybenzoic acid (C9H10O3, MW: 166.18 g/mol): Smaller methoxy group instead of isopropoxy.

- 2-Hydroxyisobutyric acid (C4H8O3, MW: 104.10 g/mol): Aliphatic carboxylic acid with hydroxyl and methyl branching .

Physicochemical Properties

Key Observations :

- Steric Effects : The isopropoxy group in the target compound increases steric hindrance compared to methoxy or hydroxyl analogs, reducing solubility in polar solvents .

- Acidity : The pKa of this compound (~4.2) is slightly higher than its methoxy analog (~4.0), reflecting the electron-donating nature of isopropoxy, which destabilizes the deprotonated carboxylate .

- Lipophilicity : The isopropoxy group enhances LogP compared to methoxy or aliphatic carboxylic acids, favoring membrane permeability in biological systems.

Research Findings and Challenges

- Stability : Benzoic acids with bulky substituents may exhibit reduced thermal stability, limiting industrial applications.

- Emerging Analogs : Recent studies highlight methoxy and ethoxy derivatives as more scalable alternatives in API synthesis.

Activité Biologique

5-Methyl-2-isopropoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a methyl group and an isopropoxy substituent on a benzoic acid framework, which contributes to its unique chemical properties and biological activities. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:

- Antitumor Activity : The compound acts as an inhibitor of centromere-associated protein E (CENP-E), which is crucial for proper chromosome segregation during cell division. Inhibition of CENP-E leads to mitotic arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy .

- HDAC Inhibition : Research indicates that this compound may also exhibit histone deacetylase (HDAC) inhibitory activity, which is associated with the modulation of gene expression and has implications in cancer treatment .

Biological Activity Profile

The following table summarizes key biological activities and their corresponding effects observed in various studies:

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that this compound inhibited cell proliferation in several human solid tumor lines, including SKOV-3 (ovarian cancer) and Colo205 (colorectal cancer), with IC50 values around 22 nM. The compound's mechanism involves the disruption of mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis .

- Histone Deacetylase Inhibition : Further investigation into the compound's HDAC inhibitory properties revealed that it selectively inhibits the smHDAC8 isoform, showing potential as a therapeutic agent in diseases where HDACs play a critical role, such as cancer and neurodegenerative disorders .

- Anti-inflammatory Properties : In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced the levels of pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases.

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. However, detailed studies are necessary to fully understand its metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-2-isopropoxybenzoic acid, and how can purity be ensured during synthesis?

- Methodological Answer : A common approach involves nucleophilic substitution of 5-methylsalicylic acid with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Post-reaction, acidification with HCl precipitates the crude product, which is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity (>98%) is verified using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm substituent positions . For rigorous characterization, combine elemental analysis (C, H, O) with FT-IR to validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What solvent systems are optimal for dissolving this compound in biological or catalytic studies?

- Methodological Answer : The compound exhibits limited solubility in polar solvents (water, methanol) but dissolves well in DMSO, DMF, or THF. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (final DMSO <1% v/v). For catalytic applications, use THF or dichloromethane. Conduct solubility tests via UV-Vis spectroscopy (λmax ~260 nm) to avoid precipitation during experiments .

Q. How should researchers handle contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis and purification steps as per literature, then compare melting points (sealed capillary method) and NMR data with published values. Cross-validate using differential scanning calorimetry (DSC) to detect polymorphs and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. Document all conditions (e.g., heating rate, solvent used for crystallization) to identify variables affecting results .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Methodological Answer : Scale-up challenges include exothermic reactions and byproduct formation. Use flow chemistry with controlled temperature (80°C) and residence time (30 min) to improve reproducibility. Incorporate in-line FT-IR monitoring to track reaction progress. For purification, switch to fractional crystallization (ethanol/water gradient) or preparative HPLC (C18 column). Yield improvements (>85%) are achievable by optimizing stoichiometry (1.2 eq isopropyl bromide) and using phase-transfer catalysts like tetrabutylammonium bromide .

Q. How can advanced analytical methods resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : For complex derivatives (e.g., ester or amide analogs), use 2D NMR techniques (COSY, HSQC, HMBC) to assign proton and carbon signals. X-ray crystallography provides definitive confirmation of substituent geometry. For dynamic structural analysis, employ variable-temperature NMR or computational modeling (DFT calculations) to assess conformational stability. Pair these with tandem MS (MS/MS) to identify fragmentation patterns unique to the derivative .

Q. What experimental designs are critical for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C for 2–4 weeks. Monitor degradation via UPLC-MS at intervals (0, 7, 14 days) to identify breakdown products (e.g., hydrolysis of the isopropoxy group). Use Arrhenius plots to extrapolate shelf-life at standard storage conditions. Include control samples with antioxidants (e.g., BHT) to evaluate oxidative stability .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Perform DFT calculations (Gaussian or ORCA software) to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Solvent effects are simulated using the COSMO-RS model. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis or NMR) under varied conditions (polar aprotic vs. protic solvents). Compare experimental and computed activation energies to refine the model .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and closed systems to minimize inhalation exposure. Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with soap and water. Store the compound in airtight containers at 2–8°C, away from oxidizers. Conduct regular risk assessments per OSHA guidelines and maintain MSDS documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.